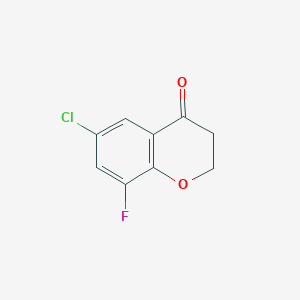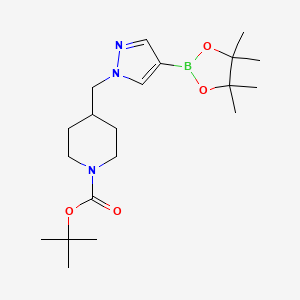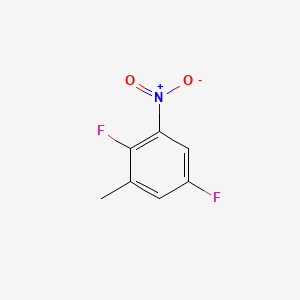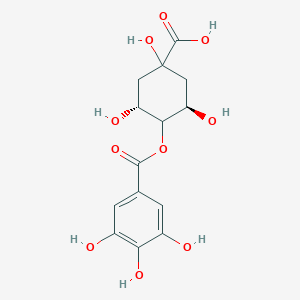
1,3,5-Tris(2-propynyloxy)benzene
概要
説明
1,3,5-Tris(2-propynyloxy)benzene is an organic compound with the molecular formula C15H12O3. It is a derivative of benzene, where three hydrogen atoms are replaced by 2-propynyloxy groups.
作用機序
Mode of Action
The exact mode of action of 1,3,5-Tris(2-propynyloxy)benzene is not fully understood. It is known to participate in cross-linking processes, which can enhance the performance of certain materials such as poly(methyl methacrylate) (PMMA). This process improves the heat performance, mechanical properties, chemical resistance, and abrasion resistance of the material .
Biochemical Pathways
It is involved in the cross-linking of polymers, which can affect various physical and chemical properties of the material .
Result of Action
Its primary known effect is its role in the cross-linking of polymers, which can enhance the properties of the material .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the cross-linking process it participates in can be affected by factors such as temperature and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(2-propynyloxy)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of phloroglucinol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring high purity of starting materials and maintaining controlled reaction environments to achieve consistent yields .
化学反応の分析
Types of Reactions
1,3,5-Tris(2-propynyloxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The propargyloxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the propargyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,3,5-Tris(2-propynyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dendrimers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
1,3,5-Tris(2-propyn-1-yloxy)benzene: A closely related compound with similar structural features.
1,3,5-Tris(propargyloxy)benzene: Another derivative with propargyloxy groups attached to the benzene ring.
Uniqueness
1,3,5-Tris(2-propynyloxy)benzene stands out due to its ability to participate in click chemistry reactions, making it highly valuable in the synthesis of complex molecules and materials.
特性
IUPAC Name |
1,3,5-tris(prop-2-ynoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZIFQJSKQJHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)OCC#C)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)


![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)

